

Synthesis and radiolabeling of CardioPET for experimental use

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Compound of Interest

Compound Name:	Cardiopet
Cat. No.:	B3064052

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An advanced radiotracer for cardiac positron emission tomography (PET), $[^{18}\text{F}]\text{Flurpiridaz}$, is emerging as a highly effective agent for myocardial perfusion imaging (MPI). Developed for the detection of coronary artery disease (CAD), this fluorine-18-labeled molecule offers superior image quality and diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) agents.^{[1][2][3]} Its mechanism of action involves binding to mitochondrial complex I (MC-I) within cardiomyocytes, allowing for a direct assessment of myocardial blood flow.^{[1][4][5]}

The favorable physical properties of fluorine-18, including its 109.7-minute half-life and low positron energy, enable centralized production, flexible imaging protocols that include exercise stress testing, and high spatial resolution.^{[2][6]} Clinical and preclinical studies have demonstrated its high first-pass extraction by the heart (approximately 94%) and a linear relationship between tracer uptake and blood flow, which is crucial for accurate perfusion quantification.^{[1][5][7]} These characteristics make $[^{18}\text{F}]\text{Flurpiridaz}$ a valuable tool for researchers, scientists, and drug development professionals in cardiovascular research.

Application Notes

$[^{18}\text{F}]\text{Flurpiridaz}$ is a pyridaben analogue designed for the imaging of myocardial perfusion.^[4] Its high affinity for MC-I ensures excellent retention in viable myocardial tissue, providing a strong and clear signal for PET imaging.^{[1][4]} The primary application is the non-invasive detection of hemodynamically significant CAD by assessing regional myocardial blood flow under rest and stress conditions.^{[3][8]}

Key advantages include:

- Superior Image Quality: High-resolution images with an excellent myocardium-to-background ratio.[8][9]
- High Diagnostic Accuracy: Improved sensitivity for detecting CAD compared to conventional SPECT tracers.[5][8]
- Quantitative Capability: The tracer's kinetics allow for the accurate quantification of myocardial blood flow, which is critical for assessing the severity of ischemia.[2][10]
- Logistical Flexibility: The half-life of ^{18}F allows for distribution from a central radiopharmacy, obviating the need for an on-site cyclotron.[2]

The tracer is typically administered intravenously for both rest and stress imaging sessions. Biodistribution studies show primary uptake in the heart, kidneys, and liver, with clearance through the renal system.[11][12]

Radiosynthesis and Quality Control

The automated synthesis of $[^{18}\text{F}]\text{Flurpiridaz}$ is achieved through a nucleophilic substitution reaction on a suitable precursor.[11] The process involves the reaction of cyclotron-produced $[^{18}\text{F}]\text{fluoride}$ with a tosylate or other appropriately functionalized precursor molecule.[11] The final product is purified using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges to ensure high chemical and radiochemical purity.[13][14]

Quantitative Radiosynthesis Data

The following table summarizes typical quantitative parameters for the automated radiosynthesis of $[^{18}\text{F}]\text{Flurpiridaz}$.

Parameter	Typical Value	Reference
Total Synthesis Time	~50 minutes	[11]
Radiochemical Yield (RCY)	40% - 65% (decay uncorrected)	[11][13][14]
Radiochemical Purity (RCP)	> 97%	[11][13][14]
Chemical Purity	> 99%	[6]
Stability	Stable for up to 12 hours post-synthesis	[13][15]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of $[^{18}\text{F}]\text{Flurpiridaz}$

This protocol provides a generalized workflow for an automated synthesis module.

Objective: To produce $[^{18}\text{F}]\text{Flurpiridaz}$ suitable for experimental use.

Materials:

- Automated Radiosynthesis Module (e.g., ML-PT)
- $[^{18}\text{F}]\text{Fluoride}$ in $[^{18}\text{O}]\text{H}_2\text{O}$ from cyclotron
- Anion exchange cartridge (e.g., QMA)
- Eluent: Potassium carbonate (K_2CO_3) and Kryptofix 2.2.2 (K_{222}) in Acetonitrile/Water
- Precursor: Tosylate-functionalized Flurpiridaz precursor in Dimethyl Sulfoxide (DMSO)
- Reaction Vessel
- Purification System: SPE cartridges (e.g., C18) or semi-preparative HPLC
- Sterile filter (0.22 μm)

- Final Formulation Solution: e.g., Ethanol, Ascorbic Acid in Saline

Methodology:

- $[^{18}\text{F}]$ Fluoride Trapping: Load the aqueous $[^{18}\text{F}]$ fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
- Elution: Elute the trapped $[^{18}\text{F}]F^-$ into the reaction vessel using the $\text{K}_{222}/\text{K}_2\text{CO}_3$ eluent.
- Azeotropic Drying: Dry the $[^{18}\text{F}]F^-/\text{K}_{222}$ complex by heating under a stream of nitrogen to remove water.
- Radiolabeling Reaction: Add the precursor solution to the dried $[^{18}\text{F}]F^-/\text{K}_{222}$ complex in the reaction vessel. Heat the mixture to facilitate the nucleophilic substitution reaction.
- Purification:
 - SPE Method: Pass the crude reaction mixture through a series of SPE cartridges to remove unreacted $[^{18}\text{F}]$ fluoride and impurities.
 - HPLC Method: Inject the crude mixture onto a semi-preparative HPLC column to isolate the $[^{18}\text{F}]$ Flurpiridaz peak.[\[11\]](#)
- Formulation: Collect the purified $[^{18}\text{F}]$ Flurpiridaz fraction. If using HPLC, remove the organic solvent via rotary evaporation. Reconstitute the final product in the formulation solution.
- Sterile Filtration: Pass the final solution through a $0.22\ \mu\text{m}$ sterile filter into a sterile, pyrogen-free vial.
- Quality Control: Perform required QC tests as detailed below.

Protocol 2: Quality Control of $[^{18}\text{F}]$ Flurpiridaz

Objective: To ensure the final product meets specifications for experimental use.

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless solution, free of particulates
pH	pH paper or meter	4.5 - 7.5
Radiochemical Purity	Analytical HPLC	≥ 95%
Radionuclidic Identity	Gamma Spectrometry	511 keV peak
Radionuclidic Purity	Gamma Spectrometry	Half-life determination (105-115 min)
Residual Solvents	Gas Chromatography (GC)	e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Sterility	USP <71>	No microbial growth
Bacterial Endotoxins	LAL test	< 175 EU/V

Protocol 3: Preclinical PET Myocardial Perfusion Imaging

Objective: To assess myocardial perfusion in a small animal model (e.g., mouse or pig) using $[^{18}\text{F}]\text{Flurpiridaz}$.

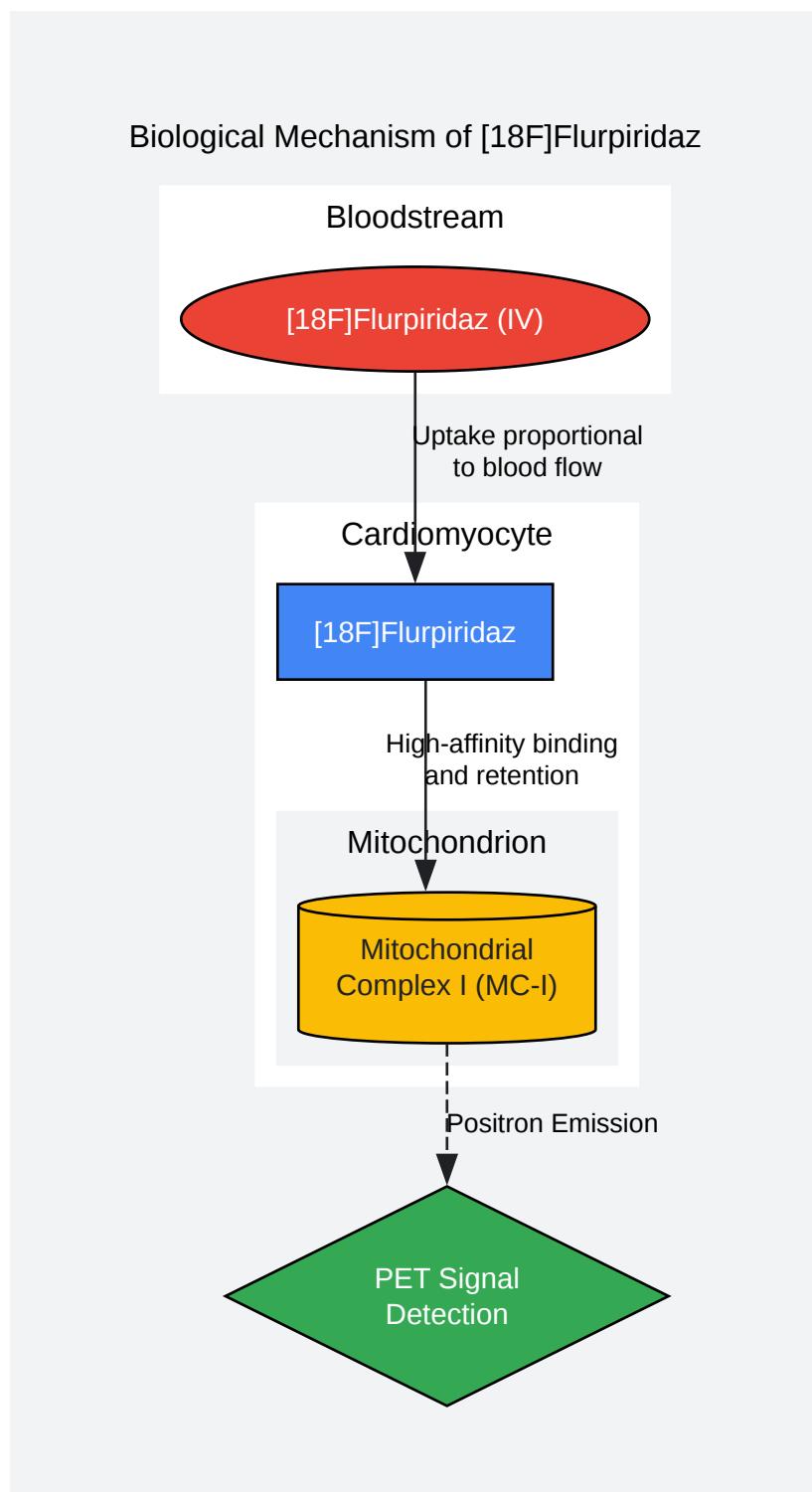
Materials:

- $[^{18}\text{F}]\text{Flurpiridaz}$ solution for injection
- Animal model (e.g., FVB/N mouse)[\[16\]](#)
- Anesthesia (e.g., Isoflurane)
- Vasodilator stress agent (e.g., Regadenoson)[\[16\]](#)
- Small animal PET/CT scanner
- Catheter for intravenous injection

Methodology:

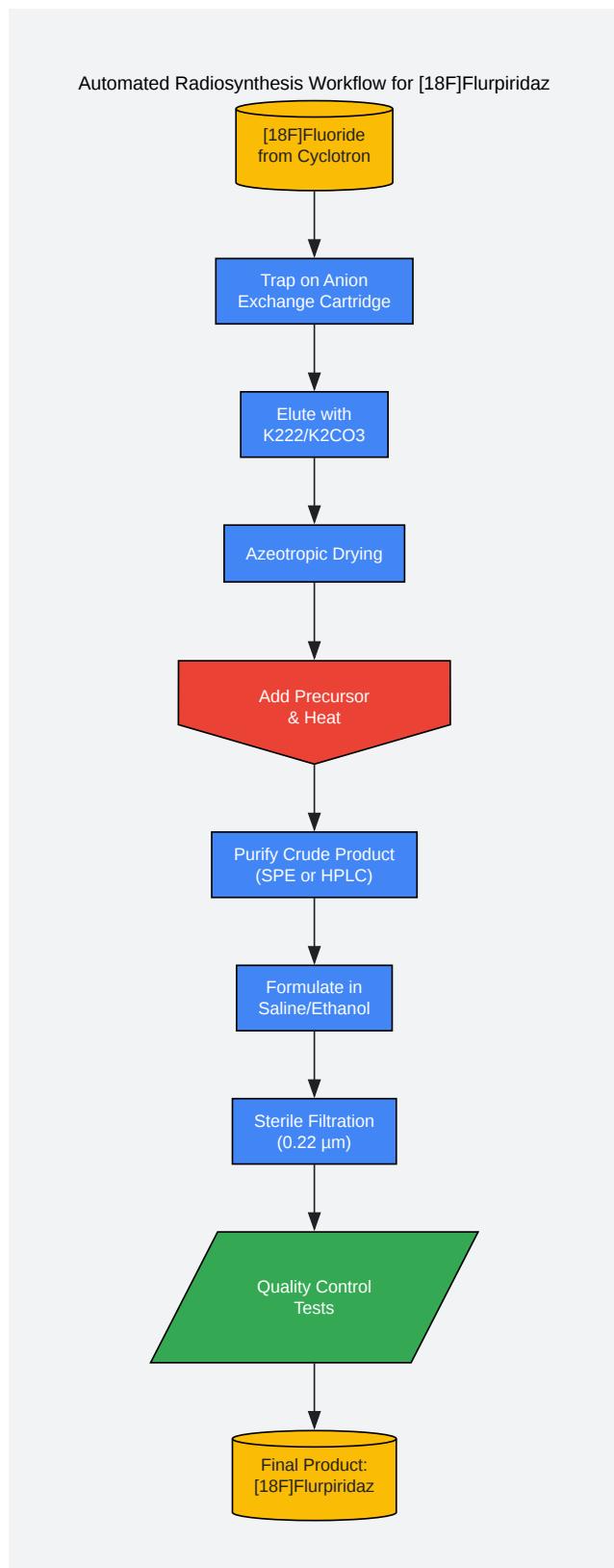
- Animal Preparation: Anesthetize the animal and place it on the scanner bed. Insert a tail-vein catheter for injection.
- Rest Imaging:
 - Administer a bolus of [¹⁸F]Flurpiridaz (e.g., 0.6-3.0 MBq for a mouse) via the tail vein.[16]
 - Perform a dynamic PET scan for a specified duration (e.g., 10-20 minutes).[8]
 - Acquire a CT scan for attenuation correction and anatomical co-registration.
- Washout Period: Allow for sufficient time for physical decay and biological clearance between rest and stress scans (e.g., >60 minutes).[17]
- Stress Imaging:
 - Administer the vasodilator stress agent (e.g., Regadenoson, 0.1 µg/g).[16]
 - After a short delay, administer a second, higher dose of [¹⁸F]Flurpiridaz (typically 2-3 times the rest dose).[8][17]
 - Perform a second dynamic PET/CT scan.
- Image Reconstruction and Analysis:
 - Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
 - Co-register PET and CT images.
 - Draw volumes of interest (VOIs) over the left ventricular myocardium to generate time-activity curves (TACs).
 - Analyze tracer uptake and calculate myocardial blood flow or relative perfusion reserves.

Visualizations



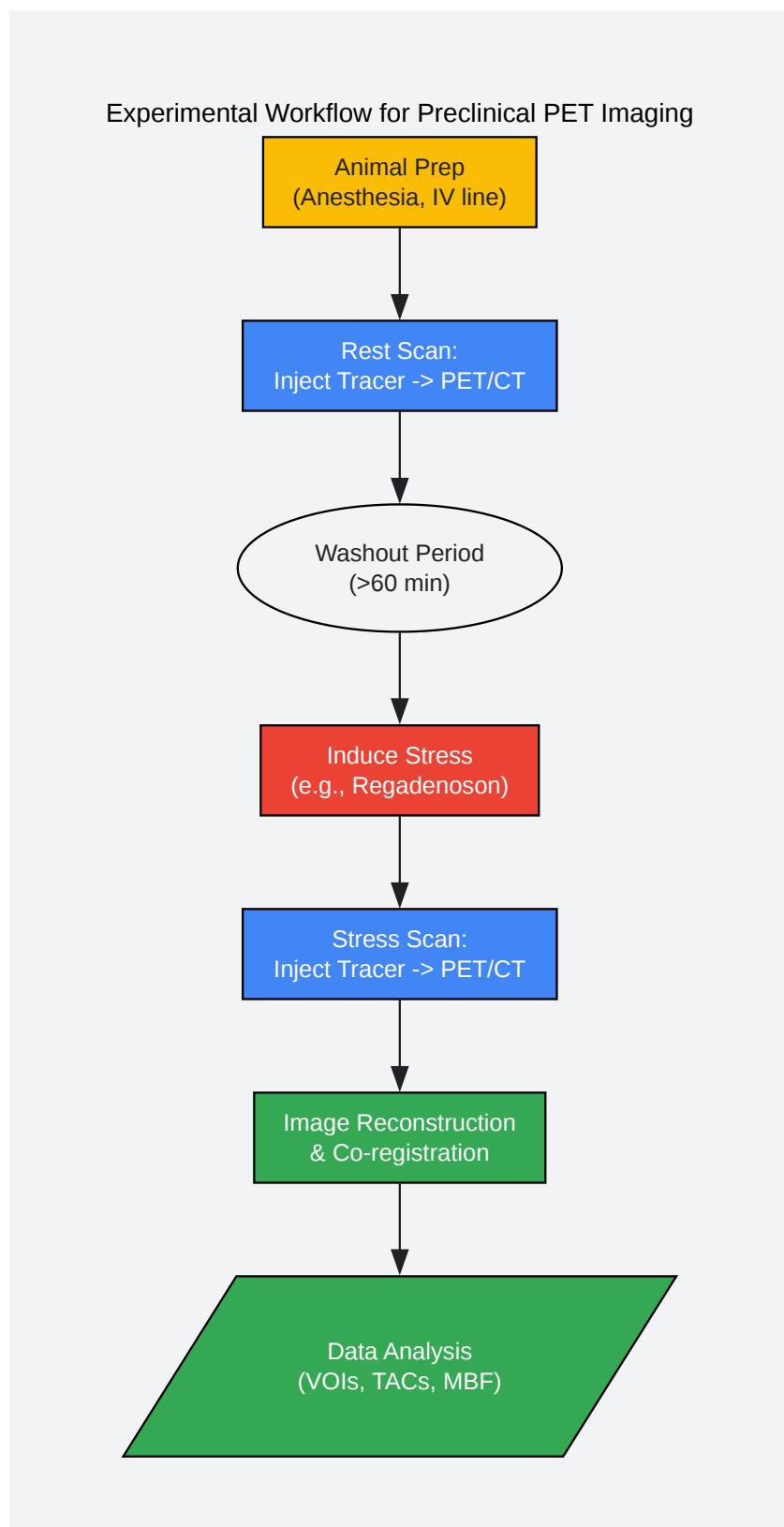
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Caption: Biological mechanism of $[^{18}\text{F}]\text{Flurpiridaz}$ uptake and retention.



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Caption: Automated radiosynthesis workflow for $[^{18}\text{F}]\text{Flurpiridaz}$.



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Caption: Experimental workflow for preclinical rest/stress PET imaging.

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